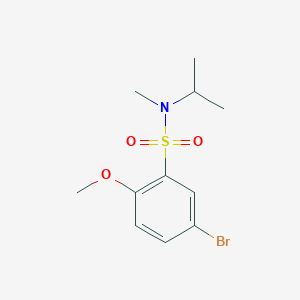
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom, an isopropyl group, a methoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. For instance, the use of dimethyl terephthalate as a starting material has been reported for the synthesis of related compounds, involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination.
Acetylation: Acetic anhydride is used for acetylation.
Deacetylation: Hydrolysis under acidic or basic conditions is used for deacetylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, inhibiting their activity. The methoxy and isopropyl groups contribute to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxy-N-methylbenzenesulfonamide: Similar structure but lacks the isopropyl group.
5-Bromo-2-methylbenzenesulfonamide: Similar structure but lacks the methoxy and isopropyl groups.
5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both methoxy and isopropyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H16BrNO3S |
|---|---|
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-8(2)13(3)17(14,15)11-7-9(12)5-6-10(11)16-4/h5-8H,1-4H3 |
Clave InChI |
QXYXZZTYQSLPCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



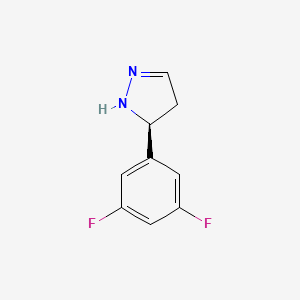
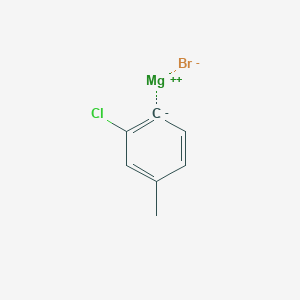
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
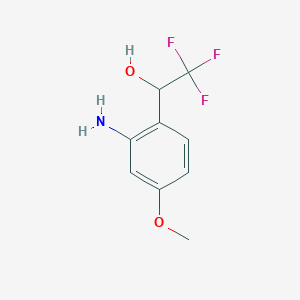
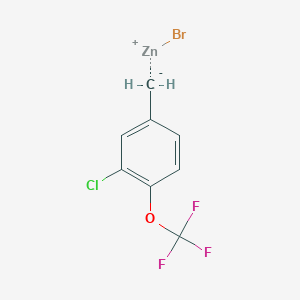
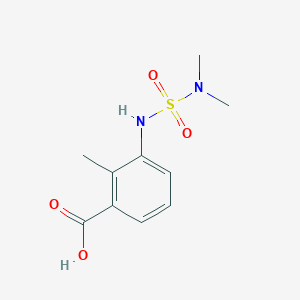
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
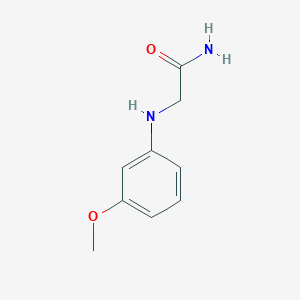


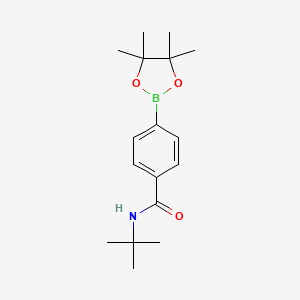
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)

